molecular formula C17H24N2O6 B3939632 1-(1,3-benzodioxol-5-ylmethyl)-4-isopropylpiperazine oxalate

1-(1,3-benzodioxol-5-ylmethyl)-4-isopropylpiperazine oxalate

Cat. No. B3939632
M. Wt: 352.4 g/mol
InChI Key: JBNGIDLKGHDNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-isopropylpiperazine oxalate, commonly known as 'BDB', is a psychoactive drug that belongs to the piperazine family. It is a structural analog of the well-known drug MDMA (3,4-methylenedioxymethamphetamine) and has similar effects on the central nervous system. BDB is a popular research chemical used in scientific studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

BDB acts as a serotonin and dopamine releaser, which means it increases the levels of these neurotransmitters in the brain. It also has a weak affinity for the serotonin transporter, which leads to the inhibition of serotonin reuptake. This results in an increase in the extracellular concentration of serotonin, leading to the characteristic effects of BDB such as euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
BDB has been found to have several biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and prolactin, which are associated with social bonding and lactation, respectively. BDB has been found to have a lower risk of neurotoxicity compared to MDMA, making it a safer alternative for research purposes.

Advantages and Limitations for Lab Experiments

One advantage of using BDB in lab experiments is its similarity to MDMA in terms of its mechanism of action. This allows for a direct comparison between the two drugs and their effects on the central nervous system. However, the limited availability of BDB and its high cost can be a limitation for researchers.

Future Directions

There are several future directions for research on BDB. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Another direction is the investigation of its long-term effects on the brain and its potential for addiction. Further studies are also needed to determine the optimal dosage and administration route for BDB.
In conclusion, BDB is a psychoactive drug that has been extensively studied in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored. There are several future directions for research on BDB, including its potential therapeutic applications and long-term effects on the brain.

Scientific Research Applications

BDB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have a similar mechanism of action to MDMA, which enhances the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a potential candidate for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-12(2)17-7-5-16(6-8-17)10-13-3-4-14-15(9-13)19-11-18-14;3-1(4)2(5)6/h3-4,9,12H,5-8,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGIDLKGHDNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-benzodioxol-5-ylmethyl)-4-isopropylpiperazine oxalate
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1-(1,3-benzodioxol-5-ylmethyl)-4-isopropylpiperazine oxalate

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